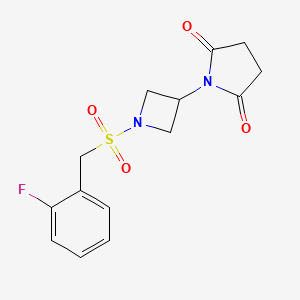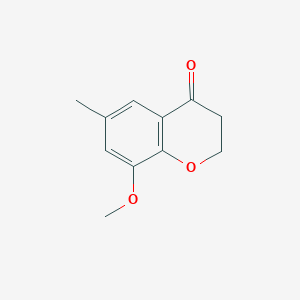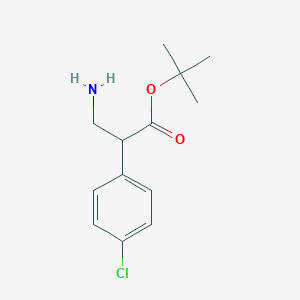![molecular formula C16H20FNO3 B2368912 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide CAS No. 899730-02-0](/img/structure/B2368912.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The compound also contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group. The benzamide group consists of a benzene ring attached to an amide group, and the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo various reactions typical of amides and aromatic compounds, such as hydrolysis, acylation, and electrophilic aromatic substitution . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group could potentially undergo reactions at the spirocyclic carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure. For example, the presence of the benzamide group suggests that it would have some degree of polarity and could participate in hydrogen bonding . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which could influence its conformational stability and reactivity .Scientific Research Applications
Antiviral Activity
A study by Çağla Begüm Apaydın and colleagues (2020) designed and synthesized a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, evaluated for antiviral activity. Among these, certain compounds exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of the spirothiazolidinone scaffold in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Antibacterial Properties
Research on 2,6-difluorobenzamides has highlighted their significant antibacterial effects, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. A novel family of 1,4-tetrahydronaphthodioxane benzamides with an ethoxy linker was developed, showcasing sub-micromolar MICs towards these bacteria. This research underscores the potential of creating a fluorescent probe for further investigation into the mechanism of action against bacterial cell division, focusing on the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antipsychotic Profiles
L. Wise and colleagues (1985) investigated 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds for their antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds showed promise due to their significant efficacy in behavioral tests predictive of antipsychotic activity without inducing severe neurological side effects, suggesting their utility in treating psychiatric disorders (Wise et al., 1985).
Cellular Proliferation in Tumors
A study by F. Dehdashti and colleagues (2013) on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) evaluated its safety, dosimetry, and potential for imaging tumor proliferation via PET in patients with newly diagnosed malignant neoplasms. The correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferative index suggests this agent's promise for assessing solid tumors' proliferative status (Dehdashti et al., 2013).
Future Directions
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHDSFENWGCQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

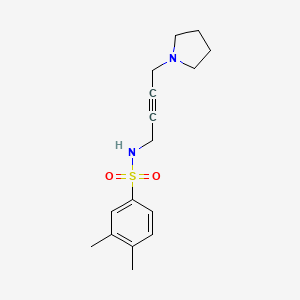
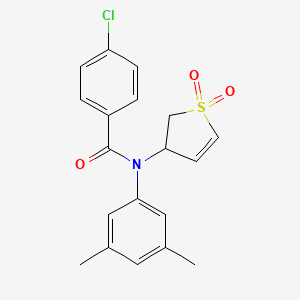
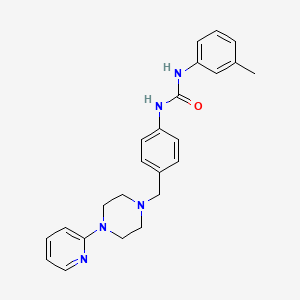

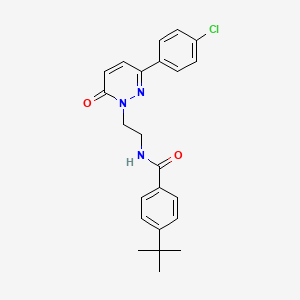
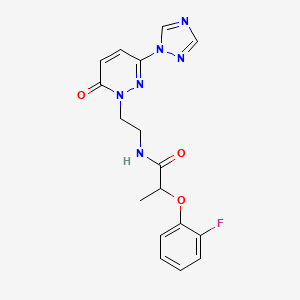
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
